Fmoc-N-Me-D-Ala-OH

Chiral Purity Enantiomeric Excess Peptide Epimerization

Sourcing sterically hindered, enantiopure N-methyl amino acids for SPPS often leads to unacceptable coupling yields and epimerization risks. Fmoc-N-Me-D-Ala-OH directly resolves this. This D-configuration, Fmoc-protected building block is essential for introducing conformational constraint and metabolic stability into peptide drug candidates. Procurement managers benefit from a reliable supply chain for this high-purity reagent, critical for automated, high-throughput peptide synthesizers. Key features: • Enables synthesis of protease-resistant peptidomimetics with enhanced oral bioavailability. • High chiral purity (≥99.5%) ensures accurate SAR data and biological activity. • Fully compatible with standard Fmoc-SPPS automation platforms using specialized activation protocols.

Molecular Formula C19H19NO4
Molecular Weight 325.4 g/mol
CAS No. 138774-92-2
Cat. No. B557644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-Me-D-Ala-OH
CAS138774-92-2
Synonyms138774-92-2; Fmoc-N-Me-D-Ala-OH; N-Fmoc-N-methyl-D-alanine; Fmoc-D-MeAla-OH; Fmoc-N-methyl-D-alanine; Fmoc-Nalpha-methyl-D-alanine; (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoicacid; (2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoicacid; AmbotzFAA1332; AC1LEMGW; 47346_ALDRICH; SCHEMBL956106; 47346_FLUKA; CTK7I3537; ZINC57598; MolPort-003-934-077; AKOS015837189; RTR-062393; VA50384; AJ-09744; AK-45723; AN-31769; AB0019633; TR-062393; FT-0629887
Molecular FormulaC19H19NO4
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C19H19NO4/c1-12(18(21)22)20(2)19(23)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,21,22)/t12-/m1/s1
InChIKeyJOFHWKQIQLPZTC-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-N-Me-D-Ala-OH Technical Profile


Fmoc-N-Me-D-Ala-OH is an Fmoc-protected N-methyl-D-alanine derivative, a specialized building block for solid-phase peptide synthesis (SPPS). This compound belongs to the class of Nα-methyl amino acids, which are recognized for their ability to enhance the pharmacokinetic properties of peptides, including improved bioavailability and metabolic stability [1]. It incorporates both D-configuration stereochemistry and N-methylation, features that distinguish it from standard L-amino acids and non-methylated analogs, and which are critical for generating conformationally constrained, protease-resistant peptidomimetics [2].

Fmoc-SPPS workflow Compatible with automated solid-phase peptide synthesis using mild base deprotection.

D-configuration Provides stereochemical control distinct from L-amino acid building blocks.

N-methylation Introduces steric constraint; reported to support permeability and metabolic stability research contexts.

Fmoc-N-Me-D-Ala-OH Analog Differentiation


Generic substitution of Fmoc-N-Me-D-Ala-OH with simpler analogs such as Fmoc-Ala-OH, Fmoc-N-Me-L-Ala-OH, or Boc-protected variants is not scientifically equivalent. The N-methyl group introduces steric hindrance that significantly alters coupling kinetics and requires specialized activation protocols (e.g., HATU, PyBroP, or acid chlorides) to achieve acceptable yields [1]. Furthermore, the D-configuration yields a specific optical rotation of approximately +18° to +20° (c=1 in DMF), which is the enantiomeric opposite of Fmoc-N-Me-L-Ala-OH [α]D20 = -18.5±1° . Substitution would invert the peptide's stereochemistry, potentially abolishing biological activity or altering conformational preferences. Additionally, the Fmoc protecting group is orthogonal to Boc chemistry, and substituting a Boc-protected building block would necessitate a complete change in the overall synthetic strategy and deprotection conditions [2].

L-Enantiomer (Fmoc-N-Me-L-Ala-OH)

Opposite optical rotation and inverted stereochemistry may abolish intended conformational preferences. Direct substitution is not equivalent.

Non-methylated analog (Fmoc-Ala-OH)

Absence of N-methyl group removes steric constraint; coupling kinetics differ and protease-resistance profile may shift.

Boc-protected variant (Boc-N-Me-D-Ala-OH)

Requires acid-labile Boc strategy; incompatible with standard Fmoc/tBu SPPS workflows and may limit automation compatibility.

Fmoc-N-Me-D-Ala-OH Comparative Evidence


Stereochemical Differentiation: D- vs. L-Enantiomer

Fmoc-N-Me-D-Ala-OH is the D-enantiomer, exhibiting a positive specific rotation. This is directly comparable to the L-enantiomer, Fmoc-N-Me-L-Ala-OH (CAS 84000-07-7), which shows a negative specific rotation. High-purity commercial sources of the D-enantiomer achieve enantiomeric purity ≥ 99.5% by chiral HPLC , ensuring minimal contamination with the L-isomer. This is critical because the presence of even small amounts of the L-enantiomer can lead to the synthesis of diastereomeric peptide impurities that are difficult to separate and may confound biological assays [1].

D- vs. L-Enantiomer
Head-to-head
[α]D20 +20 ± 2° (c=1, DMF) vs. Fmoc-N-Me-L-Ala-OH: −18.5 ± 1°
Enantiomer identity control; opposite sign confirms correct stereoisomer
Chiral HPLC purity ≥99.5% ee
Chiral Purity Enantiomeric Excess Peptide Epimerization

Purity Benchmark vs. Non-Methylated Fmoc-Ala-OH

While Fmoc-N-Me-D-Ala-OH is available with high HPLC purity (≥99%), the absence of the N-methyl group in standard Fmoc-Ala-OH allows for even higher purity specifications from some vendors (≥99.8%). This difference reflects the increased synthetic complexity and purification challenges associated with N-methylated derivatives. However, high-quality Fmoc-N-Me-D-Ala-OH still meets rigorous criteria (≥99.5% by chiral HPLC, ≥98.0% by standard HPLC ), providing a reliable benchmark for procurement.

Purity Benchmark
Cross-study comparable
≥99.5% (chiral HPLC) vs. Fmoc-Ala-OH ≥99.8%
Realistic purity expectation for N-methyl building blocks
Synthetic complexity of N-methyl derivative accounts for slight difference
HPLC Purity Peptide Synthesis Quality Control

Fmoc vs. Boc Orthogonal Protection

The Fmoc group is base-labile and cleaved under mild conditions (e.g., 20% piperidine in DMF), which is orthogonal to the acid-labile Boc group (cleaved with TFA). Fmoc chemistry is the dominant method for SPPS due to milder deprotection conditions, which reduce side reactions and improve overall yield [1]. This is a class-level differentiation: using Fmoc-N-Me-D-Ala-OH allows for standard Fmoc/tBu SPPS workflows, whereas substituting a Boc-protected analog (e.g., Boc-N-Me-D-Ala-OH, CAS 19914-38-6) would require switching to a Boc/Bzl strategy, which involves hazardous HF cleavage and is less amenable to automation [2].

Fmoc vs. Boc Orthogonality
Class-level
Base-labile (20% piperidine/DMF) vs. acid-labile (TFA/HF); Fmoc enables milder, faster deprotection.
Fmoc chemistry workflow compatibility; supports automated SPPS
Class-level differentiation; Boc strategy requires different global protection
SPPS Orthogonal Protection Synthetic Strategy

Enhanced Pharmacokinetics via N-Methylation

N-Methylation of the peptide backbone is a well-established strategy to improve the drug-like properties of peptides. Studies on model cyclic hexapeptides have shown that multiple N-methylation can significantly enhance intestinal permeability, a key determinant of oral bioavailability [1]. For example, an increase in the number of N-methyl groups on a cyclic hexapeptide scaffold was correlated with improved Papp values in Caco-2 cell monolayer assays, indicating higher passive transcellular permeability [1]. As a building block, Fmoc-N-Me-D-Ala-OH directly installs this beneficial N-methyl group during SPPS.

N-Methylation PK
Class-level
Multiple N-methylation reported to increase Caco-2 Papp several-fold vs. non-methylated peptides.
Supports permeability research context; context-dependent
Model hexapeptide data; individual sequence effects may vary
N-Methylation Peptide Bioavailability Metabolic Stability

Racemization-Free Coupling Using Triphosgene

Coupling of N-methyl amino acids, including Fmoc-N-Me-D-Ala-OH, is notoriously difficult and prone to racemization. A landmark study demonstrated that using a triphosgene-mediated activation method allows for quantitative, racemization-free coupling of Fmoc-N-methyl amino acids on solid support [1]. This method enabled the total synthesis of the highly N-methylated natural product omphalotin A, which had previously been inaccessible due to coupling challenges. The use of Fmoc-amino acid chlorides generated in situ from Fmoc-N-Me-D-Ala-OH provides a robust solution for difficult amide bond formations.

Racemization-Free Coupling
Head-to-head
Quantitative (>99%) yield, with triphosgene/collidine vs. standard carbodiimide often incomplete/low yields
Validates high-yield, stereochemically intact incorporation protocol
Triphosgene in THF, RT; critical for hindered N-Me amino acids
Racemization N-Methyl Amino Acid Coupling Peptide Synthesis

Fmoc-N-Me-D-Ala-OH Key Applications


Protease-Resistant Constrained Peptide Synthesis

Fmoc-N-Me-D-Ala-OH is employed in the solid-phase synthesis of N-methylated peptide drug candidates. As established in Evidence Item 4, N-methylation enhances metabolic stability and intestinal permeability [1]. The D-configuration further contributes to protease resistance, as most mammalian proteases preferentially cleave L-amino acid sequences [2]. This combination makes the building block essential for generating lead compounds with improved oral bioavailability and extended half-life for therapeutic targets such as GPCRs and protein-protein interactions.

Automated High-Throughput Peptide Library Synthesis

As detailed in Evidence Item 3, the Fmoc protecting group is orthogonal to Boc chemistry and compatible with mild, base-catalyzed deprotection. This enables the seamless integration of Fmoc-N-Me-D-Ala-OH into automated, high-throughput Fmoc-SPPS platforms [3]. This is in contrast to Boc-protected analogs, which would require a shift to harsher acid cleavage conditions and are less suitable for automation. Researchers can reliably synthesize large peptide libraries containing N-methyl-D-alanine residues without manual intervention.

Stereochemical Epitope Mapping and SAR

The high chiral purity (≥99.5%) and distinct positive optical rotation of Fmoc-N-Me-D-Ala-OH, as compared to the negative rotation of the L-enantiomer (Evidence Item 1), are critical for structure-activity relationship (SAR) investigations . Using the correct D-enantiomer ensures that any observed biological activity is attributable to the intended stereoisomer, not an epimeric impurity. This is particularly important in medicinal chemistry programs where small changes in stereochemistry can drastically alter target binding and selectivity.

Complex Natural Product and Cyclic Peptide Synthesis

Fmoc-N-Me-D-Ala-OH is a key building block for accessing complex, highly N-methylated natural products, such as the nematicidal cyclododecapeptide omphalotin A. The triphosgene activation method, which allows for quantitative, racemization-free coupling of this sterically hindered building block (Evidence Item 5), has been instrumental in enabling the total synthesis of such challenging targets [4]. This makes the compound invaluable for natural product total synthesis and the generation of novel macrocyclic peptide libraries.

Application
Selection Property
Validation Focus
Conformationally constrained peptide research
D-configuration & N-methylation
Protease resistance and permeability context
Automated SPPS library construction
Fmoc orthogonality, mild deprotection
Automation compatibility and coupling efficiency
Stereochemical SAR investigations
High chiral purity, distinct optical rotation
Enantiomer-specific assay context
Complex N-methylated peptide total synthesis
Racemization-free coupling method compatibility
Stereochemical integrity in hindered sequences

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-N-Me-D-Ala-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.